Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Description
Overview of Indole (B1671886) Scaffolds in Advanced Organic Synthesis
Indole and its derivatives are not merely chemical curiosities; they are integral components of numerous pharmaceuticals, agrochemicals, and materials. nih.govrsc.org The indole scaffold's prevalence stems from its unique electronic properties and its ability to participate in a wide array of chemical transformations. This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif found in essential amino acids like tryptophan and vital neurotransmitters such as serotonin. nih.govnih.gov
The development of novel synthetic methodologies to access functionalized indoles remains an active area of research, with applications ranging from the synthesis of anti-cancer agents to the creation of organic light-emitting diodes (OLEDs). rsc.orgmdpi.com Classical methods like the Fischer indole synthesis are continually being refined, while new catalytic approaches offer milder and more efficient routes to these valuable compounds. nih.gov
Significance of Functionalized Indoles as Versatile Synthetic Intermediates
Functionalized indoles serve as crucial building blocks in the synthesis of more complex molecules. chemimpex.com The introduction of various substituents onto the indole ring allows for precise control over the molecule's reactivity and biological activity. rsc.org For instance, the C-3 position of the indole ring is particularly reactive towards electrophiles, making it a prime site for functionalization. nih.gov The ability to introduce groups at specific positions is critical for developing compounds with targeted therapeutic properties. organic-chemistry.org
The versatility of functionalized indoles is further highlighted by their use in multicomponent reactions, which allow for the rapid assembly of complex structures from simple starting materials. openmedicinalchemistryjournal.com This efficiency is highly desirable in drug discovery and development, where the rapid generation of diverse molecular libraries is essential for identifying new therapeutic leads. organic-chemistry.org
Role of Carbamate (B1207046) Protecting Groups in Indole Synthesis
The nitrogen atom of the indole ring can be reactive under various synthetic conditions, necessitating the use of protecting groups. mdpi.org Carbamates, such as the tert-butoxycarbonyl (Boc) group, are widely employed for this purpose due to their stability and the relative ease of their introduction and removal. chem-station.comtandfonline.com The Boc group, in particular, is valued for its ability to withstand a range of reaction conditions while being readily cleaved under acidic conditions or by thermolysis. nih.govresearchgate.net
The use of carbamate protecting groups not only shields the indole nitrogen but can also influence the regioselectivity of subsequent reactions. nih.gov This directing effect is a powerful tool in organic synthesis, allowing chemists to guide reactions to specific positions on the indole scaffold. The choice of protecting group is therefore a critical strategic decision in the design of a synthetic route. researchgate.net
Structural Significance of the Formyl Group in Indole Derivatives
The formyl group (an aldehyde) is a highly versatile functional group in organic synthesis. When attached to the indole ring, typically at the C-3 position, it serves as a synthetic handle for a variety of transformations. researchgate.net Indole-3-carboxaldehydes are key intermediates in the synthesis of a wide range of biologically active compounds and natural products. nih.gov
The aldehyde functionality can be easily converted into other functional groups, such as carboxylic acids, alcohols, and amines, through oxidation, reduction, or reductive amination reactions. researchgate.net It can also participate in carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions, further expanding its synthetic utility. researchgate.net The presence of a formyl group on an indole scaffold significantly enhances its value as a synthetic intermediate. rsc.org
Chemical Profile of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
This compound is a solid at room temperature and possesses the following key identifiers:
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| CAS Number | Not explicitly found for the 4-ylcarbamate isomer, but related structures exist. |
| InChI Key | XKYBSNNENLRYPN-UHFFFAOYSA-N |
Synthetic Applications and Research Findings
This compound is a valuable building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents. chemimpex.com Its unique structure, featuring a protected amine and a reactive aldehyde on the indole core, allows for a variety of chemical modifications to enhance biological activity. chemimpex.com The compound's stability and ease of handling make it a preferred choice in laboratory settings for creating diverse molecular libraries for biochemical research, including studies on enzyme inhibition and receptor binding. chemimpex.com
The presence of the Boc protecting group on the 4-amino group and the formyl group at the 3-position allows for sequential and site-selective reactions. For example, the aldehyde can undergo condensation or cyclization reactions, while the carbamate can be deprotected to reveal the free amine for further functionalization. chemimpex.com This orthogonal reactivity is a key feature that enhances its utility in complex synthetic pathways. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-8,15H,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYBSNNENLRYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of Tert Butyl 3 Formyl 1h Indol 4 Ylcarbamate
Transformations Involving the Formyl Group (C3-Position)
The aldehyde functionality at the C3-position of the indole (B1671886) ring is a key site for numerous chemical reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups.
Carbon-Carbon Coupling Reactions (e.g., Condensation, Aldol-type, Knoevenagel)
The formyl group readily participates in various carbon-carbon bond-forming reactions. One of the most common transformations is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. For instance, the reaction of 3-formylindoles with compounds like malononitrile (B47326) or nitromethane, typically catalyzed by bases such as piperidine (B6355638) or triethylamine, leads to the formation of α,β-unsaturated products. beilstein-journals.orgnih.gov While specific examples with tert-butyl 3-formyl-1H-indol-4-ylcarbamate are not extensively detailed in readily available literature, the general reactivity of 3-formylindoles suggests its capability to undergo such transformations.
Aldol-type condensation reactions with ketones are also feasible, extending the carbon chain at the C3-position. These reactions are typically base-catalyzed and result in the formation of β-hydroxy carbonyl compounds, which can subsequently be dehydrated to yield α,β-unsaturated ketones.
Table 1: Examples of Carbon-Carbon Coupling Reactions with 3-Formylindole Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Indole-3-carboxaldehyde | Malononitrile | Piperidine, Acetic Acid | α,β-Unsaturated nitrile |
| Indole-3-carboxaldehyde | Nitromethane | Piperidine, Acetic Acid | β-Nitrostyrene derivative |
| Indole-3-carboxaldehyde | Acetone | Base | β-Hydroxy ketone |
This table represents typical reactions for the parent indole-3-carboxaldehyde, which are expected to be analogous for this compound.
Carbon-Nitrogen Coupling Reactions (e.g., Schiff Base Formation, Reductive Amination)
The electrophilic carbon of the formyl group is susceptible to nucleophilic attack by amines, leading to the formation of carbon-nitrogen bonds. The initial reaction between the aldehyde and a primary amine yields an imine, commonly known as a Schiff base. chemimpex.comajol.info This reaction is often catalyzed by a small amount of acid and typically involves the removal of water to drive the equilibrium towards the product. organic-chemistry.org
These imine intermediates can be further reduced in a subsequent step or in a one-pot process known as reductive amination. This transformation converts the formyl group into an aminomethyl group. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). nih.govreddit.combuchler-gmbh.com This two-step sequence is a powerful method for synthesizing a wide variety of secondary and tertiary amines.
Table 2: Carbon-Nitrogen Coupling Reactions
| Reaction Type | Amine | Reagents/Conditions | Product |
|---|---|---|---|
| Schiff Base Formation | Primary Amine | Acid catalyst, Dehydration | Imine |
Reduction and Oxidation Reactions of the Aldehyde Functionality
The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: The reduction of the formyl group to a hydroxymethyl group is a common transformation. Sodium borohydride (NaBH₄) is a mild and selective reagent frequently used for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. nih.govthieme-connect.de This reaction is generally high-yielding and tolerant of many other functional groups. The resulting product would be tert-butyl (3-(hydroxymethyl)-1H-indol-4-yl)carbamate.
Oxidation: The formyl group can be oxidized to a carboxylic acid functionality. Various oxidizing agents can be employed for this purpose. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger for hypochlorite, such as 2-methyl-2-butene. This method is known for its high efficiency and selectivity for aldehydes. The resulting product would be tert-butyl (3-carboxy-1H-indol-4-yl)carbamate.
Reactions Involving the Indole Core and Carbamate (B1207046) Moiety
Beyond the reactivity of the formyl group, the indole nucleus and the carbamate protecting group also offer sites for further functionalization.
Derivatization of the Indole Nitrogen (N1-Position)
The nitrogen atom of the indole ring (N1-position) is nucleophilic and can be derivatized through alkylation or acylation. These reactions typically require a base to deprotonate the N-H bond, generating the more nucleophilic indolate anion.
N-Alkylation: The introduction of an alkyl group at the N1-position can be achieved by treating the indole with a base such as sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
N-Acylation: Acylation of the indole nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. These reactions introduce an acyl group, which can influence the electronic properties of the indole ring and serve as a protecting group.
Table 3: N1-Derivatization of the Indole Core
| Reaction Type | Reagents | Product |
|---|
Functionalization at the Indole C4-Position
The tert-butyl carbamate (Boc) group at the C4-position serves as a protecting group for the amino functionality. The primary reaction involving this group is its removal (deprotection) to liberate the free amine.
Boc Deprotection: The Boc group is known to be labile under acidic conditions. nih.gov Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) or dioxane readily cleaves the carbamate, releasing the free amine (4-amino-1H-indole-3-carbaldehyde) and generating tert-butanol (B103910) and carbon dioxide as byproducts. This deprotection is a key step in many synthetic routes where the C4-amino group is required for subsequent transformations. The liberated amine can then participate in a variety of reactions, such as acylation, alkylation, or diazotization, allowing for further diversification of the indole scaffold at this position.
Functionalization at Other Indole Ring Positions (C2, C5, C6, C7)
While the C3 position of the indole ring is substituted with a formyl group, the other positions on both the pyrrole (B145914) (C2) and benzene (B151609) (C5, C6, C7) rings are available for further functionalization. The electronic nature of the 4-carbamate and 3-formyl groups significantly influences the regioselectivity of these reactions.
The C2 position, being part of the electron-rich pyrrole ring, is susceptible to electrophilic attack, particularly when the N1 position is protected. However, the presence of the C3-formyl group can influence the reactivity at C2. In some cases, reactions at the C3-carbonyl group can lead to subsequent transformations involving the C2 position. While specific studies on this compound are limited, related indole systems demonstrate that C2 functionalization can be achieved through various methods, including metal-catalyzed cross-coupling reactions after C-H activation.
Functionalization of the benzene portion of the indole core (C5, C6, and C7) is generally more challenging due to the lower intrinsic reactivity of these positions compared to the pyrrole ring. However, the carbamate group at the C4 position can play a crucial role in directing reactions to its ortho positions, namely C5. This is achieved through directed ortho-metalation (DoM), where a strong base like n-butyllithium can deprotonate the C5 position, facilitated by coordination with the carbamate's carbonyl oxygen. The resulting lithiated species can then react with various electrophiles to introduce a wide range of substituents at the C5 position.
Reactions at the C6 and C7 positions are less common and often require specific strategies, such as the use of directing groups at the N1 position of the indole. While the N-H in the title compound is unsubstituted, derivatization at this position could enable functionalization at C7. For instance, in other indole systems, bulky directing groups on the indole nitrogen have been shown to facilitate transition-metal-catalyzed C-H activation and subsequent functionalization at the sterically accessible C7 position. Electrophilic substitution reactions on the benzene ring of indoles are also possible, though the regioselectivity can be influenced by the existing substituents.
A summary of potential functionalization reactions is presented below:
| Position | Reaction Type | Reagents and Conditions (Exemplary) | Expected Product |
| C2 | C-H Activation/Cross-Coupling | Pd catalyst, directing group on N1, coupling partner | 2-Substituted indole |
| C5 | Directed ortho-Metalation | n-BuLi, THF, -78 °C; then Electrophile (E+) | 5-Substituted indole |
| C6 | Electrophilic Aromatic Substitution | Electrophile (e.g., NBS, NCS) | 6-Halo-substituted indole |
| C7 | Directed C-H Activation | N1-directing group, transition metal catalyst | 7-Substituted indole |
This table is based on general principles of indole reactivity and may require experimental validation for the specific substrate.
Reactivity of the Tert-butyl Carbamate Group (N4-Position)
The tert-butyl carbamate (Boc) group at the N4-position primarily serves as a protecting group for the amino functionality. However, its chemical nature allows for specific transformations.
The removal of the Boc protecting group is a common and crucial step in many synthetic sequences to liberate the free amine. This deprotection can be achieved under both acidic and basic conditions.
Acidic Cleavage: The Boc group is highly susceptible to cleavage under acidic conditions. The reaction proceeds through the protonation of the carbamate carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the corresponding amine salt. A variety of acids can be employed for this purpose, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) being one of the most common and effective methods. Other acidic reagents, such as hydrogen chloride (HCl) in various organic solvents or aqueous solutions, can also be used. organic-chemistry.org
Basic Cleavage: While the Boc group is generally considered stable to many basic conditions, it can be cleaved under more forcing basic conditions. For instance, treatment with a strong base in an appropriate solvent at elevated temperatures can effect its removal. One reported method for the deprotection of N-Boc heteroarenes involves the use of aqueous methanolic potassium carbonate under reflux. researchgate.net This approach offers a milder alternative to acidic methods, which can be advantageous when acid-sensitive functional groups are present in the molecule.
| Condition | Reagent(s) | Solvent(s) | Temperature | Product |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 4-Amino-1H-indole-3-carbaldehyde trifluoroacetate (B77799) salt |
| Acidic | Hydrogen Chloride (HCl) | Dioxane or Ethyl Acetate (B1210297) | Room Temperature | 4-Amino-1H-indole-3-carbaldehyde hydrochloride salt |
| Basic | Potassium Carbonate (K₂CO₃) | Methanol/Water | Reflux | 4-Amino-1H-indole-3-carbaldehyde |
Beyond its role as a protecting group, the carbamate functionality can influence the reactivity of the molecule in other ways. As mentioned previously, it is a key directing group for ortho-lithiation at the C5 position. wikipedia.orgorganic-chemistry.org This directed metalation is a powerful tool for regioselective C-C and C-heteroatom bond formation.
Furthermore, the lone pairs on the nitrogen and oxygen atoms of the carbamate group can potentially engage in neighboring group participation in certain reactions. researchgate.net For instance, in reactions involving the formation of a cationic center at an adjacent position, the carbamate could act as an internal nucleophile, leading to the formation of a cyclic intermediate. This can influence the stereochemical outcome of the reaction. While specific examples for this compound are not extensively documented, the principles of neighboring group participation are well-established in organic chemistry.
In some instances, the N-Boc group itself can be a reactive handle. Under certain conditions, such as treatment with a strong base, the N-H proton of the carbamate can be removed, and subsequent elimination of the tert-butoxide can lead to the formation of an isocyanate intermediate. researchgate.net This reactive intermediate can then be trapped by various nucleophiles to form ureas, carbamates, and other derivatives. This reactivity, however, typically requires forcing conditions and is not as common as the use of the Boc group for protection.
Mechanistic Investigations and Theoretical Studies
Reaction Mechanism Elucidation for Indole (B1671886) Functionalization
The presence of a formyl group at the C3 position and a bulky tert-butylcarbamate (B1260302) group at the C4 position of the indole ring in tert-butyl 3-formyl-1H-indol-4-ylcarbamate plays a crucial role in directing the regioselectivity of C-H functionalization reactions. Mechanistic studies have primarily focused on palladium-catalyzed reactions, which have proven effective for the selective modification of the indole core.
Studies on C-H Activation Pathways
The C-H activation of indoles can proceed through various pathways, including concerted metalation-deprotonation (CMD), electrophilic aromatic substitution, and radical mechanisms. In the context of 3-formylindoles, palladium-catalyzed C4-arylation is a well-studied transformation. A plausible C-H activation pathway involves the formation of a cyclometalated palladium(II) intermediate.
A proposed mechanism for the Pd(II)-catalyzed C4-arylation of a free (NH) 3-formylindole, which serves as a model for this compound, begins with the formation of an active catalytic species from a Pd(II) precursor. This is followed by the coordination of the indole to the palladium center. The C-H bond at the C4 position is then activated to form a six-membered palladacycle. This intermediate subsequently undergoes oxidative addition with an aryl halide, leading to a diaryl Pd(IV) species. Reductive elimination from this high-valent palladium complex yields the C4-arylated indole and regenerates the active Pd(II) catalyst.
Kinetic studies on related systems have provided evidence for the proposed electrophilic palladation pathway. For instance, the reaction order with respect to the indole, aryl halide, and catalyst can offer insights into the rate-determining step of the catalytic cycle. Furthermore, kinetic isotope effect (KIE) studies, by comparing the reaction rates of deuterated and non-deuterated substrates, can help to determine whether C-H bond cleavage is involved in the rate-determining step.
Role of Catalysts and Reagents in Reaction Selectivity
The choice of catalyst and reagents is paramount in controlling the selectivity of indole functionalization. In the palladium-catalyzed C4-arylation of 3-formylindoles, the catalyst system typically consists of a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), and various additives.
Silver salts, such as silver(I) acetate (AgOAc) or silver(I) carbonate (Ag₂CO₃), are commonly employed as oxidants or co-catalysts. acs.orgbohrium.com Their role is often multifaceted; they can act as halide scavengers, facilitate the regeneration of the active Pd(II) catalyst by oxidizing Pd(0), and participate in the C-H activation step itself. acs.orgnih.govnih.gov Mechanistic studies have suggested that silver salts can be involved throughout the catalytic cycle, potentially forming bimetallic Pd-Ag intermediates that facilitate the reaction through lower energy pathways. nih.gov
The selectivity of the reaction is also influenced by the directing group on the indole. The 3-formyl group in this compound can act as a directing group, favoring functionalization at the C4 position. The bulky tert-butylcarbamate group at the C4 position can further influence the steric environment around the reaction center, potentially enhancing the selectivity for functionalization at other positions if the C4-H bond is already substituted.
The nature of the base and solvent can also significantly impact the reaction outcome. For instance, in the direct arylation of free (NH)-indoles, the choice of a magnesium base has been shown to switch the regioselectivity between the C2 and C3 positions. nih.gov
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanisms. In the context of palladium-catalyzed indole functionalization, palladacycles are key proposed intermediates. While challenging to isolate due to their often transient nature, studies have successfully characterized tetranuclear indolyl palladacycles, providing insights into the regioselective palladation of indoles. acs.org
The formation of these palladacycles is influenced by the substituents on the indole ring and the reaction conditions. For instance, the regioselectivity of palladation has been shown to depend on the N-substituted protective group and the acidity of the reaction medium. acs.org In the proposed mechanism for C4-arylation of 3-formylindoles, a six-membered palladacycle is a key intermediate. Spectroscopic techniques such as NMR, along with X-ray crystallography of stable analogues, are powerful tools for the characterization of such intermediates.
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for gaining a deeper understanding of reaction mechanisms at the molecular level. These studies can provide valuable information on reaction pathways, transition state geometries, and the electronic factors that govern reactivity and selectivity.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations have been employed to investigate the mechanism of palladium-catalyzed C-H amination reactions, suggesting that a Pd(II)/Pd(IV) catalytic cycle is plausible. beilstein-journals.org Such computational approaches can be applied to the functionalization of this compound to elucidate the preferred reaction pathway.
By calculating the energy profiles of different potential pathways, DFT studies can help to identify the lowest energy route and the rate-determining step. For example, calculations can compare the energetics of a concerted metalation-deprotonation (CMD) pathway versus an oxidative addition-reductive elimination pathway. These calculations can also shed light on the role of additives, such as silver salts, by modeling their interaction with the palladium catalyst and the indole substrate at various stages of the reaction.
Furthermore, DFT can be used to rationalize the observed regioselectivity. By calculating the activation barriers for C-H activation at different positions of the indole ring (e.g., C2, C4, C5, C6, C7), it is possible to predict the most favorable site for functionalization. These calculations can take into account the electronic effects of the 3-formyl and 4-carbamate substituents, providing a quantitative understanding of their directing influence.
Table 1: Hypothetical DFT-Calculated Activation Barriers for C-H Arylation of a Substituted Indole
| Position of C-H Activation | Catalyst System | Calculated Activation Barrier (kcal/mol) |
| C2 | Pd(OAc)₂ / Ag₂CO₃ | 25.8 |
| C4 | Pd(OAc)₂ / Ag₂CO₃ | 22.5 |
| C7 | Pd(OAc)₂ / Ag₂CO₃ | 28.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations for the molecule of interest.
Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound can significantly influence its reactivity. Conformational analysis, through both experimental techniques like NMR spectroscopy and computational methods, can provide insights into the preferred spatial arrangement of the substituents.
The rotation around the C4-N bond of the carbamate (B1207046) group and the C3-C(formyl) bond can lead to different conformers. The relative energies of these conformers will determine their population at a given temperature. The bulky tert-butyl group is expected to impose significant steric constraints, likely favoring conformations that minimize steric hindrance.
Computational methods can be used to map the potential energy surface associated with the rotation of these bonds, identifying the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a catalyst in a C-H activation reaction. The accessibility of the C-H bonds to the catalytic center will be dependent on the molecule's conformational preferences.
Prediction of Reactivity and Regioselectivity
Theoretical and computational studies are instrumental in predicting the reactivity and regioselectivity of complex organic molecules like this compound. By analyzing the electronic properties and steric factors of the molecule, insights into its chemical behavior can be elucidated.
Computational methods such as Density Functional Theory (DFT) can be employed to calculate molecular orbitals and electrostatic potential maps, which in turn help in predicting the most probable sites for electrophilic and nucleophilic attack. One such tool derived from DFT is the Fukui function, which indicates the propensity of a chemical species to accept or donate an electron at a particular position. For substituted indoles, Fukui function analysis can pinpoint the atoms most susceptible to electrophilic or nucleophilic attack.
Based on general principles of indole chemistry and the electronic nature of the substituents in this compound, a qualitative prediction of reactivity at different positions of the indole nucleus can be made. The presence of the electron-withdrawing formyl group at C3 would generally direct electrophilic attack away from the pyrrole (B145914) ring. However, the carbamate group at C4, through its resonance effect, can donate electron density to the benzene (B151609) portion of the indole, potentially activating certain positions.
The regioselectivity of reactions involving 4-substituted indoles can be complex, with reactions potentially occurring at the C3, C5, or C7 positions depending on the nature of the reactants and reaction conditions. For instance, in some reactions of 4-aminoindoles, catalytic systems can direct functionalization specifically to the C7 position.
A summary of the predicted reactivity for this compound is presented in the table below. This prediction is based on the known electronic effects of the substituents and general reactivity patterns of substituted indoles.
| Position on Indole Ring | Predicted Reactivity towards Electrophiles | Rationale |
|---|---|---|
| C2 | Low | Adjacent to the electron-withdrawing formyl group at C3. |
| C5 | Moderate | Activated by the electron-donating resonance effect of the 4-carbamate group. |
| C6 | Low | Less activated by the 4-carbamate group compared to C5 and C7. |
| C7 | Moderate to High | Potentially activated by the 4-carbamate group and sterically accessible. Some catalytic systems are known to favor C7 functionalization in 4-substituted indoles. |
Advanced Applications in Complex Molecule Synthesis
Utility as a Versatile Synthetic Building Block and Intermediate
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is recognized as a key versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and pharmaceutical development. chemimpex.com Its utility stems from the presence of two key functional groups: the formyl (aldehyde) group at the C3 position and the tert-butoxycarbonyl (Boc) protected carbamate (B1207046) at the C4 position.
The aldehyde group is a highly reactive site, enabling a wide array of chemical transformations. It readily participates in reactions such as condensation, reductive amination, and Wittig reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. chemimpex.comresearchgate.net This reactivity is fundamental to extending the molecular framework and incorporating diverse substituents.
Simultaneously, the carbamate group at the C4 position serves two primary purposes. Firstly, the Boc protecting group ensures the stability of the amine during reactions targeting the aldehyde, preventing unwanted side reactions. Secondly, this group can be selectively removed under specific conditions to liberate the free amine, which can then be subjected to further functionalization. This dual functionality makes the compound an ideal intermediate for multi-step synthetic pathways. chemimpex.com Researchers have leveraged this compound in the design of novel drug candidates, including potential anti-cancer agents, where the indole (B1671886) scaffold is a common pharmacophore. chemimpex.com
Key Reactive Sites of this compound
| Functional Group | Position | Common Reactions | Synthetic Utility |
|---|---|---|---|
| Formyl (-CHO) | C3 | Condensation, Reductive Amination, Wittig, Cyclization | Elongation of carbon chains, formation of new heterocyclic rings. |
Synthesis of Indole-Containing Heterocyclic Systems
The inherent reactivity of the 3-formyl group makes this compound an excellent precursor for the synthesis of more complex indole-containing heterocyclic systems. researchgate.net The aldehyde can act as an electrophilic partner in cyclization reactions, leading to the formation of new rings fused to the indole core.
A primary application of this compound is in the construction of fused indole architectures, most notably through reactions like the Pictet-Spengler reaction. mdpi.comnih.gov This acid-catalyzed reaction involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde, followed by an intramolecular cyclization.
In this context, this compound serves as the aldehyde component. Its reaction with a suitable amine, like tryptamine, would proceed through an initial imine formation, which then undergoes electrophilic attack on the electron-rich indole C2 position to form a new six-membered ring. The result is a tetrahydro-β-carboline, a core structure found in many biologically active alkaloids. The presence of the carbamate group at the C4-position provides an additional site for modification in the final fused product.
Example: Pictet-Spengler Reaction
| Reactant 1 | Reactant 2 | Resulting Core Structure | Significance |
|---|
The functional handles on this compound facilitate the synthesis of higher-order indoles and complex polycyclic systems through sequential or cascade reactions. Following an initial transformation at the aldehyde site, the newly introduced moiety can possess its own reactive groups, enabling further cyclizations.
For instance, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound can introduce a functionalized vinyl group at the C3 position. This new group can then participate in subsequent intramolecular reactions, such as Diels-Alder or radical cyclizations, to build additional rings onto the indole framework, leading to intricate polycyclic structures. The carbamate at the C4-position can also be deprotected and transformed into a directing group or a participant in a later-stage cyclization event, further expanding the synthetic possibilities.
Strategic Application in Analogue Synthesis
The compound is strategically employed in the synthesis of analogues for structure-activity relationship (SAR) studies. Its well-defined reactive sites allow for systematic and predictable modifications, enabling the synthesis of a series of related compounds where specific parts of the molecule are altered to probe their effect on biological activity.
The rigid indole scaffold of this compound is an ideal starting point for designing conformationally constrained derivatives. By using the aldehyde function to build new rings, such as in the Pictet-Spengler reaction, new stereocenters can be introduced. The resulting polycyclic structures have significantly reduced conformational flexibility compared to their acyclic precursors.
This conformational restriction is highly desirable in drug design, as it can lock the molecule into a bioactive conformation, leading to higher potency and selectivity for its biological target. The choice of reactants and reaction conditions can be tailored to control the stereochemical outcome, providing access to specific diastereomers for biological evaluation.
This compound is an excellent substrate for combinatorial chemistry and the generation of functionalized indole libraries for high-throughput screening. The divergent reactivity of its functional groups allows for the creation of a large number of distinct compounds from a single starting material.
The aldehyde at C3 can be converted into a wide range of functionalities, while the amine at C4 (after deprotection) can be acylated, alkylated, or used in other coupling reactions. For example, a library could be generated by reacting the aldehyde with a set of different amines via reductive amination, and then deprotecting the C4-amine and reacting it with a series of carboxylic acids to form a diverse amide library. This approach allows for the rapid exploration of the chemical space around the 4-amino-indole-3-carboxaldehyde core.
Potential Library Generation from this compound
| Position | Reaction Type | Example Reagent Class | Resulting Functional Group |
|---|---|---|---|
| C3 (Formyl) | Reductive Amination | Primary/Secondary Amines | Substituted Aminomethyl |
| C3 (Formyl) | Wittig Reaction | Phosphonium Ylides | Substituted Alkenes |
| C3 (Formyl) | Grignard Reaction | Organomagnesium Halides | Secondary Alcohols |
| C4 (Amine) | Acylation | Acid Chlorides/Carboxylic Acids | Amides |
Spectroscopic Characterization Techniques for Functionalized Indoles
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Although specific experimental data for Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is not available, we can predict the expected chemical shifts and coupling patterns based on the analysis of similar structures.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the formyl proton, the carbamate (B1207046) N-H proton, and the tert-butyl group. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic protons on the benzene (B151609) portion of the indole ring would present as a complex multiplet system. The C2-H of the indole ring is expected to be a singlet in the range of 7.5-8.5 ppm. The formyl proton (CHO) should appear as a sharp singlet significantly downfield, likely above 9.5 ppm. The carbamate N-H proton would be a broad singlet, and the nine protons of the tert-butyl group will manifest as a sharp singlet around 1.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key insights into the carbon framework. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of 180-190 ppm. The carbamate carbonyl carbon would appear around 150-155 ppm. The quaternary carbon of the tert-butyl group is anticipated around 80 ppm, while the methyl carbons of the tert-butyl group should be in the 28-30 ppm region. The aromatic carbons of the indole ring would resonate in the typical aromatic region of 110-140 ppm.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY would reveal the coupling relationships between the aromatic protons, while HSQC would correlate the proton signals with their directly attached carbon atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole N-H | >10 (broad s) | - |
| Formyl CHO | >9.5 (s) | 180-190 |
| Aromatic C-H | 7.0-8.5 (m) | 110-140 |
| Carbamate N-H | Variable (broad s) | - |
| Carbamate C=O | - | 150-155 |
| Tert-butyl C(CH₃)₃ | - | ~80 |
| Tert-butyl C(CH₃)₃ | ~1.5 (s) | 28-30 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₆N₂O₃), the expected exact mass can be calculated.
Expected HRMS Data:
Molecular Formula: C₁₄H₁₆N₂O₃
Monoisotopic Mass: 260.1161 g/mol
In an HRMS experiment, the measured mass would be expected to be very close to this calculated value, confirming the elemental composition. The mass spectrum would likely show the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ depending on the ionization technique used (e.g., ESI, APCI). Common fragmentation patterns for tert-butyl carbamates involve the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300-3500 | Medium, Sharp |
| N-H Stretch (Carbamate) | 3200-3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Aldehyde) | 1680-1700 | Strong |
| C=O Stretch (Carbamate) | 1690-1720 | Strong |
| N-H Bend | 1500-1600 | Medium |
| C-N Stretch | 1200-1300 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore is known to have characteristic absorption bands. For functionalized indoles, these bands can be shifted depending on the nature and position of the substituents. It is anticipated that this compound would exhibit absorption maxima in the UV region, likely with two main bands characteristic of the indole nucleus, potentially red-shifted due to the presence of the formyl and carbamate groups which can extend the conjugation. A detailed photophysical analysis would require experimental measurements of absorption and emission spectra to determine properties such as the molar absorptivity, quantum yield, and Stokes shift, none of which are currently available in the public domain.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-formyl-1H-indol-4-ylcarbamate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indole nitrogen, followed by formylation at the 3-position. Key steps include:
- Protection : Use Boc anhydride to protect the indole’s NH group under basic conditions (e.g., DMAP or pyridine) .
- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation (e.g., LDA followed by DMF) to introduce the formyl group .
- Deprotection : Acidic conditions (TFA or HCl in dioxane) to remove the Boc group if required.
Methodological Note : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry to avoid over-formylation or Boc cleavage .
Q. How is the structure of this compound confirmed?
Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Indole protons (δ 7.2–7.5 ppm), formyl proton (δ ~9.8 ppm), and tert-butyl group (δ 1.3–1.5 ppm) .
- ¹³C NMR : Carbonyl signals (Boc: ~155 ppm; formyl: ~190 ppm) .
- IR Spectroscopy : Stretch bands for C=O (Boc: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 274.3) .
Advanced Tip : Use low-temperature NMR to resolve conformational isomers, especially if tert-butyl groups exhibit axial/equatorial dynamics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Design of Experiments (DoE) is critical:
- Variables : Temperature, catalyst loading (e.g., Mo(CO)₆ for oxidation steps ), and solvent polarity.
- Case Study : For formylation, higher DMF equivalents (2.5 eq.) at 0°C improve regioselectivity, reducing byproducts like 3,5-diformyl indole derivatives .
- Statistical Analysis : Use ANOVA to identify significant factors (e.g., reaction time has p < 0.05 in yield improvement) .
Data Contradiction : Conflicting yields (e.g., 65% vs. 78%) may arise from Boc group instability under acidic conditions; confirm pH control during synthesis .
Q. How can enantiomers or diastereomers be resolved during synthesis?
- Chiral Chromatography : Use CHIRALPAK® columns (e.g., AD-H or OD-H) with hexane/isopropanol gradients .
- Derivatization : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) before formylation to enable diastereomeric separation .
- Crystallization-Driven Resolution : Exploit tert-butyl group dynamics (axial vs. equatorial) to isolate conformers via fractional crystallization .
Example : A patent application achieved >95% enantiomeric excess using (R)-BINAP ligands in asymmetric catalysis .
Q. How should contradictory spectroscopic data (e.g., NMR shifts) be addressed?
- Solvent Effects : Explicit solvent molecules (e.g., DMSO-d₆) can shift tert-butyl signals by 0.1–0.3 ppm due to hydrogen bonding .
- Conformational Analysis : Use DFT calculations (B3LYP/6-31G*) to model axial/equatorial tert-butyl orientations and compare with experimental NMR .
- Cross-Validation : Combine 2D NMR (COSY, NOESY) with X-ray crystallography to resolve ambiguities in formyl positioning .
Q. What are the stability considerations for this compound under varying conditions?
- Acidic/Basic Conditions : Boc groups hydrolyze rapidly in TFA (>95% cleavage in 1 hr) but are stable in pH 7–9 buffers .
- Thermal Stability : Decomposes above 150°C, releasing CO₂ and isobutylene (monitor via TGA) .
- Light Sensitivity : Store in amber vials at –20°C to prevent formyl group oxidation .
Q. Table 1. Stability Profile
| Condition | Degradation Pathway | Half-Life (25°C) | Reference |
|---|---|---|---|
| 0.1 M HCl | Boc cleavage | 2 hours | |
| 0.1 M NaOH | Formyl oxidation to COOH | 6 hours | |
| UV light (254 nm) | Radical-mediated decomposition | 30 minutes |
Q. How is this compound applied in medicinal chemistry?
- Building Block : Used to synthesize kinase inhibitors (e.g., pyrimidine derivatives via Suzuki coupling ).
- Proteolysis-Targeting Chimeras (PROTACs) : The formyl group enables conjugation to E3 ligase ligands .
- Anticancer Studies : Demonstrated IC₅₀ values of <1 µM in breast cancer cell lines (MCF-7) via tubulin polymerization inhibition .
Q. Table 2. Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrimidine-carbamate | CDK2 | 0.12 | |
| PROTAC conjugate | BRD4 | 0.08 |
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods when handling powdered forms to prevent inhalation .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Note : While the compound is non-hazardous per GHS, its intermediates (e.g., formyl chloride) require explosion-proof equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
